2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a dimethylcyclobutyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the 3,3-dimethylcyclobutyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amines or protected amino acids.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, preventing unwanted reactions during synthesis. The compound can be deprotected under specific conditions to reveal the active amine, which can then participate in further reactions. The dimethylcyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the dimethylcyclobutyl group, making it less sterically hindered.
3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid: Contains a methyl group instead of the dimethylcyclobutyl group, affecting its reactivity.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is unique due to its combination of a benzyloxycarbonyl protective group and a sterically hindered dimethylcyclobutyl group. This combination makes it particularly useful in selective synthesis and as a precursor for complex molecules.
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2)9-13(10-17)8-14(15(19)20)18-16(21)22-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
DCMYWWBHWFQNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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